molecular formula C17H14ClN3O2 B11049534 ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11049534
M. Wt: 327.8 g/mol
InChI Key: IMOWNIZUMDTJSQ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of 1,2,3-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The Huisgen 1,3-dipolar cycloaddition reaction is commonly used to form the 1,2,3-triazole ring. This reaction involves the cycloaddition of an azide and an alkyne under copper(I) catalysis.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable chlorophenyl halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cycloaddition reaction and automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Dihydro derivatives of the triazole ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of the triazole ring.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets:

    Enzyme Inhibition: The triazole ring can interact with the active sites of enzymes, inhibiting their activity.

    Receptor Binding: The compound can bind to various receptors, modulating their activity and leading to biological effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Ethyl 1-(3-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives:

    Ethyl 1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with the chlorine atom in the para position, which may affect its biological activity.

    Mthis compound: The methyl ester variant, which may have different pharmacokinetic properties.

    1-(3-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid: The carboxylic acid form, which may have different solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and ester functionality, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

ethyl 1-(3-chlorophenyl)-5-phenyltriazole-4-carboxylate

InChI

InChI=1S/C17H14ClN3O2/c1-2-23-17(22)15-16(12-7-4-3-5-8-12)21(20-19-15)14-10-6-9-13(18)11-14/h3-11H,2H2,1H3

InChI Key

IMOWNIZUMDTJSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=CC(=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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